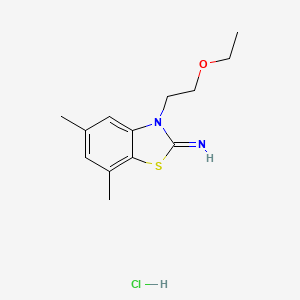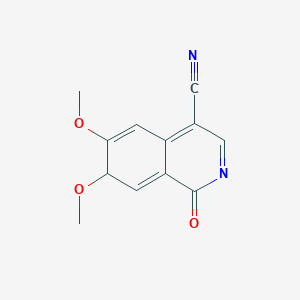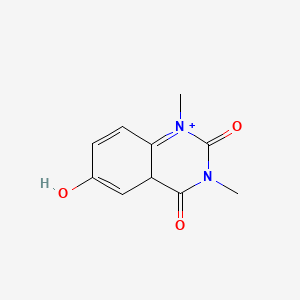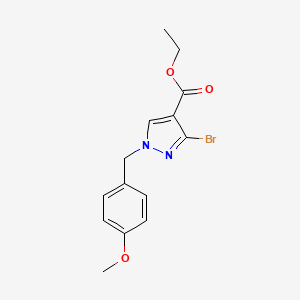![molecular formula C2H9N4O5P B12344279 [(E)-hydrazinylidenemethyl]urea;phosphoric acid](/img/structure/B12344279.png)
[(E)-hydrazinylidenemethyl]urea;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-hydrazinylidenemethyl]urea;phosphoric acid is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is formed by the combination of [(E)-hydrazinylidenemethyl]urea and phosphoric acid, resulting in a complex that exhibits interesting reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-hydrazinylidenemethyl]urea;phosphoric acid typically involves the reaction of [(E)-hydrazinylidenemethyl]urea with phosphoric acid under controlled conditions. One common method involves dissolving [(E)-hydrazinylidenemethyl]urea in a suitable solvent, such as water or ethanol, and then slowly adding phosphoric acid while maintaining the temperature at around 20°C. The reaction mixture is stirred for a specific duration, usually between 30 to 120 minutes, to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The process parameters, such as the stoichiometric ratio of reactants, reaction time, and temperature, are optimized to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(E)-hydrazinylidenemethyl]urea;phosphoric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
[(E)-hydrazinylidenemethyl]urea;phosphoric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of flame-retardant materials and as a component in fertilizers .
Mechanism of Action
The mechanism of action of [(E)-hydrazinylidenemethyl]urea;phosphoric acid involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, it can interact with biological macromolecules, such as proteins and nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
[(E)-hydrazinylidenemethyl]urea;phosphoric acid can be compared with other similar compounds, such as:
Urea phosphate: Similar in its use as a fertilizer but differs in its chemical structure and reactivity.
Phosphorylated cellulose derivatives: Used in similar applications but derived from cellulose and exhibit different physical properties
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Properties
Molecular Formula |
C2H9N4O5P |
|---|---|
Molecular Weight |
200.09 g/mol |
IUPAC Name |
[(E)-hydrazinylidenemethyl]urea;phosphoric acid |
InChI |
InChI=1S/C2H6N4O.H3O4P/c3-2(7)5-1-6-4;1-5(2,3)4/h1H,4H2,(H3,3,5,6,7);(H3,1,2,3,4) |
InChI Key |
IQVKKZSNXVBITC-UHFFFAOYSA-N |
Isomeric SMILES |
C(=N/N)\NC(=O)N.OP(=O)(O)O |
Canonical SMILES |
C(=NN)NC(=O)N.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B12344196.png)



![Benzenesulfinamide, 2,4,6-tris(1-methylethyl)-, [S(R)]-](/img/structure/B12344222.png)

![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-fluorophenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12344233.png)


![2-(1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-5-yl)acetic acid](/img/structure/B12344249.png)

![9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-imino-5H-purin-6-one](/img/structure/B12344252.png)

![1-Methyl-1H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B12344287.png)
